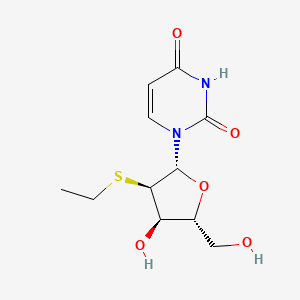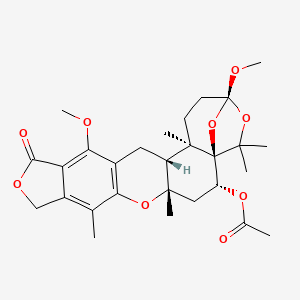![molecular formula C4H3N5 B14408598 Imidazo[5,1-d][1,2,3,5]tetrazine CAS No. 85998-08-9](/img/structure/B14408598.png)
Imidazo[5,1-d][1,2,3,5]tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[5,1-d][1,2,3,5]tetrazine is a bicyclic aromatic heterocycle known for its significant role in medicinal chemistry, particularly in the development of antitumor agents. This compound is structurally related to temozolomide, a well-known DNA methylating agent used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[5,1-d][1,2,3,5]tetrazine typically involves the interaction of 4-diazoimidazole-5-carboxamide with an isocyanate, yielding high product yields when the isocyanate is of acceptable purity . Alternatively, alkylation of the nor-temozolomide anion can also produce new imidazotetrazines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of high-purity reagents and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Imidazo[5,1-d][1,2,3,5]tetrazine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can lead to the formation of different derivatives with varying properties.
Substitution: Substitution reactions, particularly at the 3-position, have been explored to overcome drug resistance in cancer cells.
Common Reagents and Conditions
Common reagents used in these reactions include isocyanates for the initial synthesis and various alkylating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[5,1-d][1,2,3,5]tetrazines, which have shown promising antitumor activity .
Scientific Research Applications
Imidazo[5,1-d][1,2,3,5]tetrazine has a wide range of scientific research applications:
Mechanism of Action
Imidazo[5,1-d][1,2,3,5]tetrazine exerts its effects through the methylation of guanine in DNA, forming O6-methyl guanine. This modification causes mismatches with thymine during DNA replication, leading to cycles of insertion and deletion by mismatch repair proteins. These futile cycles eventually cause the replication fork to collapse, inducing fatal double-strand breaks in the DNA . The compound’s lipophilic nature allows it to penetrate the blood-brain barrier efficiently, making it effective against brain tumors .
Comparison with Similar Compounds
Similar Compounds
Temozolomide: A well-known DNA methylating agent used in cancer treatment.
Mitozolomide: Another antitumor agent structurally related to imidazo[5,1-d][1,2,3,5]tetrazine.
Uniqueness
This compound is unique due to its ability to overcome drug resistance mechanisms in cancer cells, particularly through substitution at the 3-position . This makes it a valuable compound for developing new chemotherapeutic agents that can bypass resistance pathways.
Properties
CAS No. |
85998-08-9 |
|---|---|
Molecular Formula |
C4H3N5 |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
imidazo[5,1-d][1,2,3,5]tetrazine |
InChI |
InChI=1S/C4H3N5/c1-4-7-8-6-3-9(4)2-5-1/h1-3H |
InChI Key |
UCAPTQYAIUPNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=NN=CN2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)







![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)


![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)


